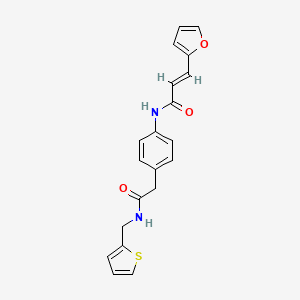

(E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide

Description

This compound is an acrylamide derivative featuring a furan-2-yl group and a thiophen-2-ylmethylamino moiety. Its structure combines two heterocyclic systems (furan and thiophene), which are known to enhance electronic properties and bioactivity in medicinal chemistry. The acrylamide backbone facilitates hydrogen bonding and interactions with biological targets, making it a candidate for therapeutic applications such as anti-inflammatory or anticancer agents.

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c23-19(10-9-17-3-1-11-25-17)22-16-7-5-15(6-8-16)13-20(24)21-14-18-4-2-12-26-18/h1-12H,13-14H2,(H,21,24)(H,22,23)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCQUGZNYDIZDU-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide is a synthetic compound with potential biological activity. Its unique structure, which includes a furan ring and a thiophene moiety, suggests various pharmacological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

The molecular formula of the compound is , with a molecular weight of 366.44 g/mol. The structure features a furan ring, a thiophene group, and an acrylamide linkage, which are key to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N2O3S |

| Molecular Weight | 366.44 g/mol |

| CAS Number | 1331424-59-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. Inhibition of DHODH can lead to immunosuppressive effects, making it a candidate for autoimmune disease treatments .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiophene and furan compounds exhibit antimicrobial properties against various bacterial strains. The specific activity of this compound against pathogens such as Klebsiella pneumoniae has been noted with minimum inhibitory concentrations (MICs) around 15.6 µg/mL .

- Antioxidant Properties : Compounds with similar structures have been identified as possessing antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .

Research Findings

A variety of studies have explored the biological activities of compounds structurally similar to this compound. Key findings include:

Case Studies

- Immunosuppressive Activity :

- Antimicrobial Efficacy :

- Antioxidant Activity :

Applications De Recherche Scientifique

Biological Activities

The unique structure of (E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide suggests several promising applications in biological research:

1. Enzyme Inhibition

- The compound has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. Inhibition of DHODH can lead to immunosuppressive effects, making this compound a candidate for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

2. Antimicrobial Activity

- Preliminary studies have indicated that derivatives containing thiophene and furan structures exhibit antimicrobial properties. Specifically, this compound has shown activity against Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) around 15.6 µg/mL, indicating its potential use in developing new antibiotics.

3. Antioxidant Properties

- Compounds with similar structural features have demonstrated antioxidant capabilities, which could protect against oxidative stress-related diseases such as cancer and neurodegenerative disorders. This property may enhance the therapeutic profile of the compound in various health contexts.

Research Findings

Numerous studies have investigated the biological activities associated with compounds similar to this compound:

Case Studies:

Immunosuppressive Activity:

- A study highlighted the efficacy of DHODH inhibitors in reducing T-cell proliferation, suggesting that this compound could be beneficial in managing conditions characterized by excessive immune responses .

Antimicrobial Efficacy:

- Research demonstrated that compounds with furan and thiophene derivatives exhibited significant antibacterial activity against various pathogens, supporting the hypothesis that this compound could serve as a lead compound in antibiotic development .

Antioxidant Activity:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related acrylamide derivatives:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Features: The target compound uniquely combines furan and thiophene heterocycles, which may enhance π-π stacking and binding affinity compared to single-heterocycle analogs (e.g., ) .

Biological Activity :

- Compound 2 () demonstrated superior anti-inflammatory activity (IC50 ~17 μM) compared to the target compound’s hypothetical performance, likely due to its methoxy and hydroxy substituents .

- Sulfonyl-containing analogs () showed broad-spectrum antimicrobial activity, suggesting that the target compound’s thiophene group might similarly modulate microbial targets .

Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to (reflux with ethanol), though purification may require advanced chromatography due to its complex substituents . Cyanoacrylamides () employ Knoevenagel condensation, a method adaptable to the target compound if modified with appropriate aldehydes .

Research Implications

The structural versatility of acrylamide derivatives allows for tailored modifications to optimize bioactivity. Future studies on the target compound should:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (E)-3-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acrylamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions, starting with coupling a furan-containing acryloyl chloride to a thiophene-functionalized amine intermediate. Critical steps include:

- Amide bond formation : Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .

- Thiophene-aminoethylphenyl intermediate synthesis : Reductive amination between 4-(2-oxoethyl)aniline and thiophen-2-ylmethylamine, using NaBH₃CN or other reducing agents in methanol .

- Optimization : Control temperature (0–25°C), pH (~7–8), and reaction time (12–24 hrs). Monitor purity via TLC and confirm structure with NMR (¹H/¹³C) and HRMS .

Q. How should researchers characterize this compound’s molecular structure and purity?

- Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., E-configuration of acrylamide via coupling constants J = 12–16 Hz) .

- Mass spectrometry : HRMS (ESI-TOF) for exact mass validation (expected MW: ~396.4 g/mol) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What are the primary functional groups influencing its reactivity?

- Answer : Key groups include:

- Acrylamide moiety : Susceptible to hydrolysis under acidic/basic conditions; reacts with nucleophiles (e.g., thiols in Michael additions) .

- Furan/thiophene rings : Participate in π-π stacking and electrophilic substitution (e.g., halogenation) .

- Secondary amine (NH) : Engages in hydrogen bonding and coordination chemistry .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and target interactions?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., kinases) via π-stacking (furan/thiophene) and hydrogen bonding (acrylamide NH) .

- ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.2), blood-brain barrier permeability (low), and CYP450 inhibition .

- Example : A PASS prediction indicated potential kinase inhibition (Pa = 0.78) and anti-inflammatory activity (Pa = 0.65) .

Q. How do researchers resolve contradictions in reported biological activity data?

- Answer : Discrepancies often arise from:

- Purity differences : Impurities >5% can skew IC₅₀ values; always validate via HPLC .

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) or serum content alters protein binding. Standardize protocols (e.g., MTT assay at 37°C, 5% CO₂) .

- Structural analogs : Compare with derivatives (e.g., replacing thiophene with furan) to isolate substituent effects .

Q. What strategies improve stability during in vitro assays?

- Answer :

- Solubility enhancement : Use DMSO stock solutions (<0.1% final concentration) or β-cyclodextrin inclusion complexes .

- Light sensitivity : Store in amber vials; acrylamide derivatives degrade under UV light .

- pH control : Buffers (PBS, pH 7.4) prevent hydrolysis of the acrylamide group .

Methodological Notes

- Synthesis Reproducibility : Replicate reactions in triplicate; report yields as mean ± SD .

- Data Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .

- Ethical Reporting : Disclose all negative results (e.g., failed coupling reactions) to aid community troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.